![molecular formula C16H14ClNO4S B2367094 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 379726-49-5](/img/structure/B2367094.png)
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Description
“3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS number 379726-49-5 . It is a research-use-only product .
Molecular Structure Analysis
The molecular formula of this compound is C16H14ClNO4S . The InChI code is 1S/C16H14ClNO4S/c1-2-10-18(14-8-6-13(17)7-9-14)23(21,22)15-5-3-4-12(11-15)16(19)20/h2-9,11H,1,10H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.80 . It is a powder at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Reactivity
- The compound demonstrates interesting reactivity characteristics in synthetic chemistry. For example, a similar compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, was synthesized and shown to undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological and Antimicrobial Activities
- Research has shown that compounds with a structure incorporating a benzoic acid moiety, similar to 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid, exhibit significant antimicrobial activities. This is evident in studies evaluating the antimicrobial effectiveness of compounds containing benzoic acid derivatives (Abd El-Meguid, 2014).
Chemical Properties and Structural Analysis
- The structural properties and chemical behavior of similar chlorophenyl and benzoic acid compounds have been studied, providing insights into their molecular configurations and intermolecular interactions. For instance, the study of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one offers insights into the dihedral angles and stability of crystal packing in similar compounds (Jasinski, Butcher, Narayana, Veena, & Yathirajan, 2009).
Photolytic Decomposition Studies
- There is research exploring the photolytic decomposition of compounds like indapamide, which forms derivatives including 3-sulfamoyl-4-chlorobenzoic acid, a compound structurally related to 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid. These studies provide valuable information on the stability and degradation pathways of similar compounds (Davis, Wells, & Taylor, 1979).
properties
IUPAC Name |
3-[(2-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(15-9-4-3-8-14(15)17)23(21,22)13-7-5-6-12(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMQWWKGCTPHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid |
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